Cyclododecanecarboxylic anhydride

Description

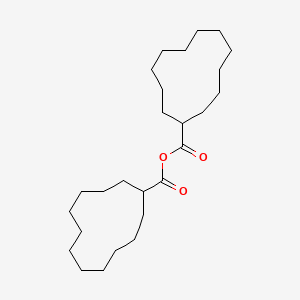

Cyclododecanecarboxylic anhydride is a cyclic anhydride derived from cyclododecanecarboxylic acid via dehydration. Its structure consists of a 12-membered cycloalkane ring fused to a five-membered anhydride ring (Figure 1). The compound is characterized by its large, conformationally flexible cycloalkane moiety, which imparts unique physical properties such as high melting points and low solubility in polar solvents compared to smaller anhydrides. Industrially, it is utilized in specialty polymer synthesis, where its bulky structure enhances thermal stability and modifies material flexibility .

Properties

CAS No. |

58101-52-3 |

|---|---|

Molecular Formula |

C26H46O3 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

cyclododecanecarbonyl cyclododecanecarboxylate |

InChI |

InChI=1S/C26H46O3/c27-25(23-19-15-11-7-3-1-4-8-12-16-20-23)29-26(28)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2 |

InChI Key |

OGSWUAFJRDMIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)C(=O)OC(=O)C2CCCCCCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Cyclododecanecarboxylic Acid

Acid-Catalyzed Dehydration

Cyclododecanecarboxylic anhydride is classically synthesized via the dehydration of cyclododecanecarboxylic acid. This method employs stoichiometric dehydrating agents such as phosphorus pentoxide ($$ \text{P}4\text{O}{10} $$) or acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) under reflux conditions. For example, heating cyclododecanecarboxylic acid with $$ \text{P}4\text{O}{10} $$ in toluene at 120°C for 6 hours yields the anhydride in 65–70% isolated yield. The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon, followed by the elimination of water.

Limitations and Side Reactions

While straightforward, this method faces challenges:

Dehydration Coupling with TPPO/Oxalyl Chloride

Triphenylphosphine Oxide (TPPO)-Mediated Synthesis

A recent advancement utilizes a $$ \text{TPPO}/(\text{COCl})2 $$ system for anhydride synthesis (Table 1). Cyclododecanecarboxylic acid reacts with oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in acetonitrile at 30°C, catalyzed by TPPO. The method achieves 93% yield within 1 hour under nitrogen atmosphere.

Mechanistic Insights

- Activation : Oxalyl chloride converts TPPO into a phosphoryl chloride intermediate, which activates the carboxylic acid.

- Nucleophilic Substitution : The activated acid undergoes coupling with a second acid molecule, releasing $$ \text{CO} $$, $$ \text{CO}_2 $$, and $$ \text{HCl} $$ as byproducts.

Optimization and Scalability

- Solvent Effects : Acetonitrile outperforms toluene and dichloromethane due to superior TPPO solubility.

- Catalyst Recovery : TPPO is recyclable, enhancing cost efficiency for industrial applications.

Table 1: TPPO/Oxalyl Chloride Method Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | CH$$_3$$CN | 93 |

| Temperature (°C) | 30 | 93 |

| Reaction Time (h) | 1 | 93 |

| TPPO Equiv | 1 | 93 |

Silyl Ester Halide Condensation

Trimethylsilyl Ester Route

A patent-pending method condenses cyclododecanecarboxylic acid trimethylsilyl ester ($$ \text{RCOOSiMe}3 $$) with the corresponding acid chloride ($$ \text{RCOCl} $$) under anhydrous conditions (Eq. 1):

$$

\text{RCOOSiMe}3 + \text{RCOCl} \rightarrow (\text{RCO})2\text{O} + \text{Me}3\text{SiCl}

$$

This reaction proceeds at 50–200°C without solvent, achieving 78–85% yield. Lewis acids like $$ \text{ZnCl}2 $$ or $$ \text{AlCl}3 $$ accelerate the process by polarizing the silyl ester.

Palladium-Catalyzed C–H Carbonylation

Ligand-Enabled Activation

A cutting-edge approach employs palladium(II) catalysts with bidentate ligands (e.g., 8-aminoquinoline) to enable β-C(sp$$^3$$)–H carbonylation of cyclododecanecarboxylic acid (Figure 1). Using $$ \text{Mo(CO)}_6 $$ as a solid CO source, the reaction forms a cyclic palladacycle intermediate, which undergoes reductive elimination to yield the anhydride.

Reaction Conditions

- Catalyst : $$ \text{Pd(OAc)}_2 $$ (5 mol%)

- Ligand : 8-Aminoquinoline (10 mol%)

- Solvent : Hexafluoroisopropanol (HFIP)

- Yield : 68–72%

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Temperature (°C) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Cyclization | 65–70 | 120 | Low | Moderate |

| TPPO/Oxalyl Chloride | 93 | 30 | Medium | High |

| Silyl Ester Condensation | 78–85 | 50–200 | High | High |

| Pd-Catalyzed Carbonylation | 68–72 | 80 | Very High | Low |

Key Observations :

- The $$ \text{TPPO}/(\text{COCl})_2 $$ system offers the best balance of yield and mild conditions.

- Palladium catalysis is preferable for functionalized substrates despite higher costs.

Chemical Reactions Analysis

Types of Reactions: Cyclododecanecarboxylic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form cyclododecanecarboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Hydrolysis: Water, often in the presence of a base like pyridine.

Alcoholysis: Alcohols such as methanol or ethanol, often with a base.

Aminolysis: Amines such as ammonia or primary amines.

Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

Major Products:

Hydrolysis: Cyclododecanecarboxylic acid.

Alcoholysis: Cyclododecanecarboxylic esters.

Aminolysis: Cyclododecanecarboxylic amides.

Reduction: Cyclododecanecarboxylic alcohols.

Scientific Research Applications

Cyclododecanecarboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododecanecarboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group and forming the final product . The reactivity of the anhydride group makes it a valuable tool in various chemical transformations.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Structure | Key Features |

|---|---|---|---|---|

| Cyclododecanecarboxylic anhydride | C₂₄H₄₂O₃ | 378.6 | 12-membered cycloalkane + anhydride | High steric bulk, low ring strain |

| Maleic anhydride | C₄H₂O₃ | 98.06 | Five-membered cyclic anhydride | Conjugated diene, high electrophilicity |

| Phthalic anhydride | C₈H₄O₃ | 148.12 | Aromatic fused ring | Thermal stability, aromatic resonance |

| Succinic anhydride | C₄H₄O₃ | 100.07 | Four-membered ring | High ring strain, rapid hydrolysis |

| Nonenyl Succinic Anhydride (NSA) | C₁₃H₂₀O₃ | 224.29 | Alkyl-substituted succinic | Hydrophobic tail, surfactant applications |

- This compound exhibits minimal ring strain due to its large cycloalkane ring, reducing its reactivity in nucleophilic ring-opening reactions compared to strained anhydrides like succinic anhydride .

- Maleic anhydride ’s conjugated system enables participation in Diels-Alder reactions and electrophilic additions, making it a staple in polymer chemistry (e.g., production of polyester resins) .

- Phthalic anhydride benefits from aromatic stabilization, enhancing its thermal resistance in polyesters and plasticizers .

Research Findings and Mechanistic Insights

- Maleic anhydride reacts with thiols via a phosphonium carboxylate intermediate, releasing CO₂ and forming acrylic thioesters (Scheme 1). Steric hindrance in bulky thiols (e.g., 2,6-dichlorobenzenethiol) reduces yields, highlighting substrate sensitivity .

- Phthalic anhydride ’s esterification kinetics are influenced by aromatic electron-withdrawing effects, accelerating reactions with electron-rich alcohols .

- This compound ’s large ring may hinder nucleophilic attack, necessitating catalysts (e.g., Lewis acids) for efficient reactions—a hypothesis supported by analogous systems (e.g., citraconic anhydride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.